molecular formula C7H12O2 B1601131 4-Propyloxolan-2-one CAS No. 72397-60-5

4-Propyloxolan-2-one

Cat. No.: B1601131
CAS No.: 72397-60-5
M. Wt: 128.17 g/mol
InChI Key: NVTUTJMZAZZKAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid derivatives under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to promote the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The starting materials are fed into the reactor, where they undergo cyclization under controlled temperature and pressure conditions. This method allows for large-scale production of the compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Propyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring is opened and substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Propyloxolan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Propyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its chemical structure and the biological system it interacts with. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    4-Butyrolactone: Similar in structure but with a different alkyl side chain.

    2-Oxetanone: Another oxolane derivative with a different substitution pattern.

    Dihydrofuran-2-one: A related compound with a similar ring structure but different functional groups.

Uniqueness: 4-Propyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyloxolane ring structure allows for unique interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-propyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTUTJMZAZZKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548557
Record name 4-Propyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72397-60-5
Record name 4-Propyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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